N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyrimidine moiety, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrimidine and methoxyphenyl groups. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
1209681-70-8 |
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Molecular Formula |
C21H26N6O2S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-butan-2-yl-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-(4-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C21H26N6O2S/c1-6-13(2)22-20(28)19-18(12-30-21-23-14(3)11-15(4)24-21)27(26-25-19)16-7-9-17(29-5)10-8-16/h7-11,13H,6,12H2,1-5H3,(H,22,28) |
InChI Key |
WXMIWURPESIJFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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